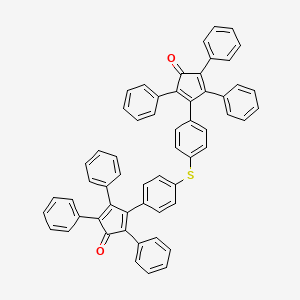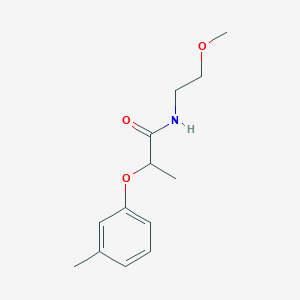![molecular formula C19H10BrF3N2OS2 B4554486 4-(4-BROMOPHENYL)-6-(2-THIENYL)-2-[(3,3,3-TRIFLUORO-2-OXOPROPYL)SULFANYL]-3-PYRIDYL CYANIDE](/img/structure/B4554486.png)
4-(4-BROMOPHENYL)-6-(2-THIENYL)-2-[(3,3,3-TRIFLUORO-2-OXOPROPYL)SULFANYL]-3-PYRIDYL CYANIDE
Overview
Description
4-(4-BROMOPHENYL)-6-(2-THIENYL)-2-[(3,3,3-TRIFLUORO-2-OXOPROPYL)SULFANYL]-3-PYRIDYL CYANIDE is a complex organic compound that features a unique combination of bromophenyl, thienyl, trifluoro-oxopropyl, and pyridyl cyanide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOPHENYL)-6-(2-THIENYL)-2-[(3,3,3-TRIFLUORO-2-OXOPROPYL)SULFANYL]-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzene, undergoes a series of reactions to introduce the thienyl and pyridyl groups.
Introduction of the Thienyl Group: This step involves the use of thiophene derivatives and appropriate coupling reagents under controlled conditions.
Addition of the Trifluoro-oxopropyl Group: The trifluoro-oxopropyl group is introduced using reagents such as trifluoroacetic anhydride and suitable catalysts.
Formation of the Pyridyl Cyanide Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-BROMOPHENYL)-6-(2-THIENYL)-2-[(3,3,3-TRIFLUORO-2-OXOPROPYL)SULFANYL]-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
4-(4-BROMOPHENYL)-6-(2-THIENYL)-2-[(3,3,3-TRIFLUORO-2-OXOPROPYL)SULFANYL]-3-PYRIDYL CYANIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be exploited in the development of advanced materials, such as organic semiconductors or conductive polymers.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-(4-BROMOPHENYL)-6-(2-THIENYL)-2-[(3,3,3-TRIFLUORO-2-OXOPROPYL)SULFANYL]-3-PYRIDYL CYANIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-BROMOPHENYL)-6-(2-THIENYL)-2-[(3,3,3-TRIFLUORO-2-OXOPROPYL)SULFANYL]-3-PYRIDYL METHYL: Similar structure but with a methyl group instead of a cyanide group.
4-(4-BROMOPHENYL)-6-(2-THIENYL)-2-[(3,3,3-TRIFLUORO-2-OXOPROPYL)SULFANYL]-3-PYRIDYL ETHYL: Similar structure but with an ethyl group instead of a cyanide group.
Uniqueness
The presence of the cyanide group in 4-(4-BROMOPHENYL)-6-(2-THIENYL)-2-[(3,3,3-TRIFLUORO-2-OXOPROPYL)SULFANYL]-3-PYRIDYL CYANIDE imparts unique reactivity and potential biological activity compared to its methyl and ethyl analogs. This makes it a valuable compound for specific applications where the cyanide functionality is crucial.
Properties
IUPAC Name |
4-(4-bromophenyl)-6-thiophen-2-yl-2-(3,3,3-trifluoro-2-oxopropyl)sulfanylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10BrF3N2OS2/c20-12-5-3-11(4-6-12)13-8-15(16-2-1-7-27-16)25-18(14(13)9-24)28-10-17(26)19(21,22)23/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJBBUVNPRGMAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Br)C#N)SCC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10BrF3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methylphenoxy)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4554405.png)

![1-(2-CHLOROBENZOYL)-N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4554412.png)
![4-allyl-3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(4-tert-butylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4554433.png)
![N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(piperidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B4554445.png)
![N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE](/img/structure/B4554451.png)
![{1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B4554454.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4554456.png)

![(6-methoxy-2-naphthyl){1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4554472.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2-hydroxyethyl)ethanediamide](/img/structure/B4554491.png)
![2-{[5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B4554494.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-phenyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4554498.png)
![N-isopropyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4554506.png)
